2-amino-4',4',6'-trimethyl-2',5-dioxo-5,6,7,8-tetrahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile
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Overview
Description
2-amino-4’,4’,6’-trimethyl-2’,5-dioxo-5,6,7,8-tetrahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile is a complex organic compound with a unique spiro structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4’,4’,6’-trimethyl-2’,5-dioxo-5,6,7,8-tetrahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile typically involves multi-step reactions. One common method includes the cyclocondensation of aromatic benzaldehydes, malononitrile, and barbituric acid in ethanol at room temperature using a SnO2/SiO2 nanocomposite catalyst . This method is efficient, yielding high purity products with simple workup procedures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. The reaction conditions are optimized to ensure high yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-amino-4’,4’,6’-trimethyl-2’,5-dioxo-5,6,7,8-tetrahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-amino-4’,4’,6’-trimethyl-2’,5-dioxo-5,6,7,8-tetrahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-4’,4’,6’-trimethyl-2’,5-dioxo-5,6,7,8-tetrahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidinone derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pemetrexed: A well-known anticancer drug with structural similarities, particularly in the pyrrolo[2,3-d]pyrimidine skeleton.
Uniqueness
2-amino-4’,4’,6’-trimethyl-2’,5-dioxo-5,6,7,8-tetrahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile is unique due to its spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C23H21N3O3 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2'-amino-9,11,11-trimethyl-2,5'-dioxospiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-3,4'-7,8-dihydro-6H-chromene]-3'-carbonitrile |
InChI |
InChI=1S/C23H21N3O3/c1-12-10-22(2,3)26-19-13(12)6-4-7-14(19)23(21(26)28)15(11-24)20(25)29-17-9-5-8-16(27)18(17)23/h4,6-7,10H,5,8-9,25H2,1-3H3 |
InChI Key |
QLNUEKFAHRWHDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N2C3=C1C=CC=C3C4(C2=O)C(=C(OC5=C4C(=O)CCC5)N)C#N)(C)C |
Origin of Product |
United States |
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